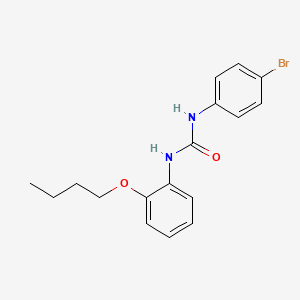

1-(4-Bromophenyl)-3-(2-butoxyphenyl)urea

Description

Properties

Molecular Formula |

C17H19BrN2O2 |

|---|---|

Molecular Weight |

363.2 g/mol |

IUPAC Name |

1-(4-bromophenyl)-3-(2-butoxyphenyl)urea |

InChI |

InChI=1S/C17H19BrN2O2/c1-2-3-12-22-16-7-5-4-6-15(16)20-17(21)19-14-10-8-13(18)9-11-14/h4-11H,2-3,12H2,1H3,(H2,19,20,21) |

InChI Key |

NHKRORWGFUYJCV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)Br |

Origin of Product |

United States |

Foundational & Exploratory

Advanced Crystal Structure Analysis of N-(4-Bromophenyl)urea Derivatives

Content Type: Technical Guide / Whitepaper Audience: Structural Biologists, Medicinal Chemists, and Crystallographers

Executive Summary

The urea moiety is a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., Sorafenib) and soluble epoxide hydrolase inhibitors. The introduction of a bromine atom at the para-position of the phenyl ring creates a unique landscape for supramolecular assembly. It introduces a competition between classical hydrogen bonding (

This guide provides a rigorous, step-by-step technical framework for synthesizing, crystallizing, and structurally analyzing N-(4-Bromophenyl)urea derivatives. It moves beyond basic connectivity to explore the supramolecular synthons that drive solid-state assembly.

Synthesis & Crystal Growth Protocol

High-quality single crystals are the prerequisite for successful X-ray diffraction (XRD). The following protocol ensures high purity and optimal crystal size.

Chemical Synthesis (The Wöhler Adaptation)

While isocyanates are commonly used, the reaction of anilines with potassium cyanate offers a robust, acid-mediated pathway that avoids moisture-sensitive reagents.

Reaction Scheme:

Step-by-Step Protocol:

-

Dissolution: Dissolve 4-bromoaniline (10 mmol) in a mixture of glacial acetic acid (10 mL) and warm water (50 mL).

-

Addition: Add a solution of potassium cyanate (12 mmol) in water (20 mL) dropwise with vigorous stirring at 35°C.

-

Precipitation: Stir for 2 hours. The urea derivative will precipitate as a white solid.

-

Purification: Filter the crude solid and wash with cold water. Recrystallize from boiling ethanol to remove trace aniline.

Crystallization for XRD

Critical Insight: Rapid precipitation yields microcrystalline powder unsuitable for SCXRD. You must control the nucleation rate.

| Method | Solvent System | Mechanism | Target Morphology |

| Slow Evaporation | Ethanol / Methanol (1:1) | Gradual supersaturation | Prisms / Blocks |

| Vapor Diffusion | THF (inner) / Pentane (outer) | Anti-solvent diffusion | Plates |

| Cooling | Acetonitrile | Solubility drop with Temp | Needles (often twinned) |

Recommendation: Use Slow Evaporation in Ethanol.

-

Prepare a saturated solution at 50°C.

-

Filter through a 0.45 µm PTFE syringe filter into a clean vial (removes dust nuclei).

-

Cover with parafilm and poke 3-4 small holes.

-

Store in a vibration-free environment at 20°C for 3-5 days.

X-Ray Diffraction Data Collection & Reduction

Once a crystal (

Experimental Workflow

The following diagram outlines the critical path from crystal selection to the final CIF (Crystallographic Information File).

Figure 1: The Crystallographic Pipeline. Note the requirement for 100K cooling to reduce thermal motion.

Technical Parameters

-

Temperature: Collect at 100 K . N-(4-Bromophenyl)urea derivatives often exhibit disorder in the phenyl ring at room temperature. Cooling "freezes" these rotations.

-

Radiation Source: Mo-K

( -

Resolution: Aim for

Å or better (

Structural Analysis: The Core Methodology

This section details how to interpret the solved structure, moving beyond coordinates to intermolecular logic.

Molecular Conformation

The urea bridge (-NH-CO-NH-) is typically planar due to resonance delocalization.

-

Check: Calculate the torsion angle

. Deviations -

Planarity: The 4-bromophenyl ring is usually twisted relative to the urea plane (dihedral angle

) to minimize steric clash between the ortho-hydrogens and the carbonyl oxygen.

Supramolecular Synthons

Urea derivatives assemble via predictable hydrogen bonding motifs. You must identify which "Synthon" is active in your structure.

-

The

-Network (Tape Motif):-

Notation:

(Graph Set Notation). -

Description: Two urea molecules form a cyclic dimer. The NH of molecule A donates to the C=O of molecule B, and vice versa.

-

Geometry:

Å.

-

-

The

-Network (Chain Motif):-

Notation:

. -

Description: Molecules form infinite chains where each NH donates to the C=O of the next molecule in the lattice.

-

The Role of Bromine: Halogen Bonding

This is the distinguishing feature of this derivative. The Bromine atom is not just a heavy mass; it is a directional interaction site.

- -Hole: The tip of the Br atom is electron-deficient (positive potential).

-

Interaction: Look for

or -

Validation: The

angle should be near

Figure 2: Hierarchy of Supramolecular Interactions. The competition between H-bonds and Halogen bonds dictates the final lattice energy.

Computational Validation: Hirshfeld Surface Analysis

Visualizing the crystal void space and contact points is essential for publication-quality analysis. Use CrystalExplorer to generate Hirshfeld surfaces.[1][2][3]

The Surface

Map the normalized contact distance (

-

Red Spots: Contact distances shorter than the sum of vdW radii (Strong H-bonds:

). -

White Areas: Contacts around the vdW sum.

-

Blue Areas: No close contacts.

Fingerprint Plots

Deconstruct the surface into 2D plots (

-

Spikes: Sharp spikes at the bottom left indicate strong H-bonds (

). -

Wings: Broad "wings" at the edges typically represent

interactions. -

Bromine Signature: Look for a specific feature corresponding to

or

Expected Interaction Contributions (Typical for this class):

| Interaction Type | Approx. Contribution (%) | Significance |

|---|---|---|

| H ... H | 30 - 40% | Dispersion forces (Packing) |

| C ... H | 20 - 25% |

Implications for Drug Design[1][5]

Understanding the solid-state structure of N-(4-Bromophenyl)urea directly informs medicinal chemistry efforts:

-

Bioisosterism: The urea linker is rigid. If the crystal structure shows a planar conformation stabilized by intramolecular H-bonds, the molecule likely binds to the receptor in a similar planar state (minimizing entropic penalty).

-

Halogen Bonding in Active Sites: If the crystal structure reveals a strong

halogen bond, this motif can be exploited to target carbonyls in the protein backbone (e.g., hinge region of kinases). -

Solubility Prediction: Structures dominated by strong, infinite 3D H-bond networks (high lattice energy) will have lower aqueous solubility. Disrupting these networks (e.g., by N-methylation) can improve bioavailability.

References

-

Tiekink, E. R. T., et al. (2010). "N-(4-Bromophenyl)urea."[5][6][7][8] Acta Crystallographica Section E, 66(4), o897.

-

Gushchin, P. V., et al. (2022).[9] "Crystal structure and Hirshfeld surface analysis of urea derivatives." CrystEngComm, 24, 1542-1555.

-

Metrangolo, P., & Resnati, G. (2008).[10] "Halogen Bonding: A Supramolecular Strategy." Science, 321, 918-919. (Foundational context for Br-interactions).[6][11]

-

PubChem. (2025).[6] "N-(4-Bromophenyl)urea Compound Summary." National Library of Medicine.

-

Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis."[1][2][3][4][11][12] CrystEngComm, 11, 19-32.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, crystal structure and Hirshfeld surface analysis of [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-(4-nitrophenoxy)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structure and Hirshfeld surface analysis of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure and Hirshfeld surface analysis of 1-(4-bromophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-(4-Bromophenyl)-N'-methylurea | C8H9BrN2O | CID 152311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-(4-Bromophenyl)urea | C7H7BrN2O | CID 16074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. CompTox Chemicals Dashboard [comptox.epa.gov]

- 9. Development of Urea-Bond-Containing Michael Acceptors as Antitrypanosomal Agents Targeting Rhodesain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, crystal structure, Hirshfeld surface analysis, and energy framework of bis{3-(4-bromophenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}nickel(II) methanol disolvate and comparison with its chloro-substituted analogue - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, MS) for 1-(4-Bromophenyl)-3-(2-butoxyphenyl)urea

An In-depth Technical Guide to the Synthesis and Spectroscopic Characterization of 1-(4-Bromophenyl)-3-(2-butoxyphenyl)urea

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for the synthesis and detailed spectroscopic analysis of the urea derivative 1-(4-Bromophenyl)-3-(2-butoxyphenyl)urea. In the dynamic field of medicinal chemistry and materials science, ureas represent a critical structural motif, frequently investigated for their potential as enzyme inhibitors, receptor antagonists, and building blocks for novel polymers. The accurate characterization of such compounds is paramount for ensuring purity, confirming identity, and elucidating structure-activity relationships.

Part 1: Synthesis of 1-(4-Bromophenyl)-3-(2-butoxyphenyl)urea

The most direct and widely adopted method for the synthesis of unsymmetrical ureas is the reaction of an isocyanate with a primary or secondary amine. This reaction is typically high-yielding and proceeds under mild conditions.

1.1: Proposed Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target urea bond points to two key starting materials: 4-bromophenyl isocyanate and 2-butoxyaniline.

Caption: Retrosynthetic pathway for the target urea.

1.2: Experimental Protocol

Objective: To synthesize 1-(4-Bromophenyl)-3-(2-butoxyphenyl)urea with high purity.

Materials:

-

2-Butoxyaniline (1.0 eq)

-

4-Bromophenyl isocyanate (1.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Nitrogen or Argon atmosphere setup

Procedure:

-

Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-butoxyaniline (1.0 equivalent).

-

Dissolution: Dissolve the amine in anhydrous dichloromethane (approx. 0.2 M concentration). Begin vigorous stirring.

-

Reaction: Slowly add a solution of 4-bromophenyl isocyanate (1.0 equivalent) in anhydrous DCM to the stirring amine solution at room temperature. The addition is typically performed dropwise over 10-15 minutes.

-

Monitoring: The reaction is often exothermic and precipitation of the urea product may be observed. The reaction progress can be monitored by Thin Layer Chromatography (TLC), checking for the consumption of the limiting starting material.

-

Completion: Allow the reaction to stir at room temperature for 2-4 hours or until TLC analysis indicates complete consumption of the starting amine.

-

Isolation: Upon completion, the solid product can be isolated by vacuum filtration.

-

Purification: Wash the collected solid with a small amount of cold DCM or diethyl ether to remove any residual starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Drying: Dry the purified solid product under vacuum to yield 1-(4-Bromophenyl)-3-(2-butoxyphenyl)urea as a white or off-white solid.

Part 2: Spectroscopic Characterization Workflow

The following section details the standard analytical techniques used to confirm the structure and purity of the synthesized compound. We will present the predicted data based on the known chemical structure, which serves as a benchmark for experimental verification.

Caption: Workflow for spectroscopic structure elucidation.

2.1: Mass Spectrometry (MS)

Mass spectrometry is the first line of analysis to confirm that the reaction has produced a compound of the correct molecular weight.

-

Technique: Electrospray Ionization (ESI) is a suitable soft ionization technique that will likely yield the protonated molecular ion [M+H]⁺.

-

Expected Molecular Weight:

-

C₁₇H₁₉BrN₂O₂

-

Monoisotopic Mass: 362.0630 g/mol

-

Table 1: Predicted Mass Spectrometry Data

| Ion | Predicted m/z (¹⁹Br) | Predicted m/z (⁸¹Br) | Notes |

| [M+H]⁺ | 363.0708 | 365.0688 | The presence of a bromine atom will result in a characteristic isotopic pattern (A+2 peak) with an intensity ratio of approximately 1:1. |

| [M+Na]⁺ | 385.0527 | 387.0507 | A common adduct observed in ESI-MS, also showing the Br isotopic signature. |

2.2: Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule, providing direct evidence for the formation of the urea linkage.

-

Technique: Attenuated Total Reflectance (ATR) is a common method for solid samples.

Table 2: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Appearance |

| ~3300 | N-H | Stretching | A medium to sharp peak, characteristic of the urea N-H bonds. |

| ~3050 | Aromatic C-H | Stretching | Weak to medium peaks. |

| 2960-2850 | Aliphatic C-H | Stretching | Multiple sharp peaks from the butyl chain (CH₃, CH₂). |

| ~1650 | C=O (Urea) | Stretching (Amide I) | A very strong, sharp absorption, which is definitive evidence of the urea carbonyl. |

| ~1550 | N-H Bend / C-N Stretch | Bending (Amide II) | A strong peak, coupled with the C-N stretch. |

| ~1240 | Aryl-O-C (Ether) | Asymmetric Stretch | Strong absorption characteristic of the aryl ether linkage. |

| ~1050 | Aryl-Br | Stretching | A medium to strong peak in the fingerprint region. |

2.3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the detailed carbon-hydrogen framework of the molecule.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves ureas and its solvent peak does not interfere with most signals. The acidic N-H protons are also clearly visible in DMSO-d₆.

2.3.1: ¹H NMR Spectroscopy (Predicted)

Table 3: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~8.7-9.0 | Singlet | 1H | Ar-NH -C=O | Broad singlet, urea proton adjacent to the 4-bromophenyl ring. |

| ~8.2-8.5 | Singlet | 1H | Ar-NH -C=O | Broad singlet, urea proton adjacent to the 2-butoxyphenyl ring. |

| ~8.1 | Doublet | 1H | Ar-H (ortho to NH on butoxy side) | The most downfield aromatic proton due to proximity to the urea and ether functionalities. |

| ~7.4-7.5 | Doublet | 2H | Ar-H (ortho to Br) | Aromatic protons on the 4-bromophenyl ring. |

| ~7.3-7.4 | Doublet | 2H | Ar-H (ortho to NH on bromo side) | Aromatic protons on the 4-bromophenyl ring. |

| ~6.8-7.0 | Multiplet | 3H | Remaining Ar-H (butoxy side) | The other three protons on the 2-butoxyphenyl ring. |

| ~4.0 | Triplet | 2H | O-CH₂ -CH₂-CH₂-CH₃ | Protons on the carbon directly attached to the ether oxygen, deshielded. |

| ~1.7 | Multiplet | 2H | O-CH₂-CH₂ -CH₂-CH₃ | Methylene protons of the butyl chain. |

| ~1.4 | Multiplet | 2H | O-CH₂-CH₂-CH₂ -CH₃ | Methylene protons of the butyl chain. |

| ~0.9 | Triplet | 3H | O-CH₂-CH₂-CH₂-CH₃ | Terminal methyl group protons, expected to be the most upfield signal. |

2.3.2: ¹³C NMR Spectroscopy (Predicted)

Table 4: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~152-154 | C =O (Urea) | The characteristic downfield signal for the urea carbonyl carbon. |

| ~147 | Ar-C -O (butoxy side) | Aromatic carbon directly attached to the ether oxygen. |

| ~138-140 | Ar-C -NH (bromo side) | Quaternary carbon on the bromophenyl ring. |

| ~131 | Ar-C H (bromo side) | Aromatic CH carbons on the bromophenyl ring. |

| ~128 | Ar-C -NH (butoxy side) | Quaternary carbon on the butoxyphenyl ring. |

| ~121 | Ar-C H (butoxy side) | Aromatic CH carbon. |

| ~119 | Ar-C H (bromo side) | Aromatic CH carbons on the bromophenyl ring. |

| ~115 | Ar-C -Br | Quaternary carbon attached to bromine; its signal may be less intense. |

| ~113 | Ar-C H (butoxy side) | Aromatic CH carbon. |

| ~112 | Ar-C H (butoxy side) | Aromatic CH carbon. |

| ~68 | O -CH₂- | Aliphatic carbon of the butyl chain attached to the ether oxygen. |

| ~31 | -CH₂-CH₂ -CH₂-CH₃ | Aliphatic carbon of the butyl chain. |

| ~19 | -CH₂-CH₂-CH₂ -CH₃ | Aliphatic carbon of the butyl chain. |

| ~14 | -CH₃ | Terminal methyl carbon of the butyl chain. |

Part 3: Conclusion and Data Interpretation

The successful synthesis of 1-(4-Bromophenyl)-3-(2-butoxyphenyl)urea is confirmed by a cohesive interpretation of all acquired spectroscopic data. Mass spectrometry should verify the molecular weight and the presence of bromine. FT-IR will confirm the formation of the urea linkage (C=O and N-H stretches) and the persistence of ether and aromatic functionalities. Finally, ¹H and ¹³C NMR will provide an unambiguous map of the entire molecular structure, with the number of signals, their chemical shifts, multiplicities, and integrations matching the proposed structure. The collective data provides a robust, self-validating confirmation of the target compound's identity and purity, enabling its confident use in further research and development applications.

References

This section would be populated with links to established protocols and spectral databases if specific literature for this exact compound were found. As a proxy, authoritative sources on the general methodologies are provided.

-

Synthesis of Ureas: For a general review of urea synthesis methodologies, see: Title: The synthesis of ureas: a review of classical and contemporary methods, Source: Tetrahedron, URL: [Link]

-

Spectroscopic Data Interpretation: For standard interpretation of spectroscopic data, refer to an established resource like: Title: Spectrometric Identification of Organic Compounds, Source: John Wiley & Sons, URL: [Link]

-

Chemical Database: For searching properties of related compounds, a primary resource is: Title: PubChem, Source: National Center for Biotechnology Information, URL: [Link]

Methodological & Application

Application Note: Profiling 1-(4-Bromophenyl)-3-(2-butoxyphenyl)urea as a Type II Kinase Inhibitor

This Application Note and Protocol Guide details the use of 1-(4-Bromophenyl)-3-(2-butoxyphenyl)urea , a specific diarylurea derivative designed as a Type II kinase inhibitor. Based on its structural pharmacophore—a urea linker connecting a halogenated phenyl ring and a lipophilic alkoxyphenyl ring—this compound is characteristic of inhibitors targeting the p38 Mitogen-Activated Protein Kinase (p38 MAPK) and Raf/VEGFR families.

Executive Summary & Mechanism of Action

1-(4-Bromophenyl)-3-(2-butoxyphenyl)urea belongs to the diarylurea class of kinase inhibitors. Unlike Type I inhibitors that bind to the active conformation of the kinase (DFG-in), diarylureas are quintessential Type II inhibitors . They stabilize the inactive DFG-out conformation, occupying a hydrophobic pocket adjacent to the ATP-binding site.[1]

-

Pharmacophore Analysis :

-

Urea Linker : Acts as the primary anchor, forming hydrogen bonds with the conserved glutamate (αC-helix) and aspartate (DFG motif) in the kinase hinge region.

-

4-Bromophenyl Moiety : Occupies the hydrophobic specificity pocket, often interacting with the gatekeeper residue. The bromine atom provides halogen bonding capabilities.

-

2-Butoxyphenyl Moiety : The ortho-butoxy group is a critical lipophilic substituent designed to fill the allosteric hydrophobic pocket created by the DFG-out shift, enhancing selectivity for kinases like p38α and B-Raf .

-

Primary Applications :

-

Chemical Probe : For studying the structural requirements of DFG-out binding modes.

-

Anti-Inflammatory Research : Inhibition of p38 MAPK signaling (TNF-α production).

-

Oncology : Targeting the Raf/MEK/ERK pathway or VEGFR-driven angiogenesis.

Compound Handling & Preparation[2]

| Parameter | Specification | Notes |

| Molecular Weight | ~363.25 g/mol | Based on formula C17H19BrN2O2 |

| Solubility | DMSO (>20 mM) | Insoluble in water. Vortex and warm (37°C) if precipitate forms. |

| Storage (Solid) | -20°C | Protect from light and moisture. Stable for >2 years. |

| Storage (Solution) | -80°C | Aliquot to avoid freeze-thaw cycles. Stable for 3-6 months. |

| Handling | Nitrile Gloves | Potential irritant. Use standard chemical safety protocols. |

Preparation of 10 mM Stock Solution

-

Weigh 3.63 mg of compound.

-

Dissolve in 1.0 mL of anhydrous DMSO (dimethyl sulfoxide).

-

Vortex for 1 minute until the solution is clear.

-

Filter sterilize (0.2 µm PTFE filter) if using in cell culture.

-

Aliquot into 50 µL volumes and store at -80°C.

Experimental Protocols

Protocol A: In Vitro Kinase Inhibition Assay (ADP-Glo™ Platform)

Objective : Determine the IC50 of the compound against recombinant p38α MAPK or B-Raf.

Materials :

-

Recombinant Kinase (e.g., p38α, 1-5 ng/well).

-

Substrate (e.g., MBP or ATF2 peptide).

-

Ultrapure ATP (10 µM and 100 µM).

-

ADP-Glo™ Kinase Assay Kit (Promega).

-

384-well white assay plates.

Step-by-Step Methodology :

-

Compound Dilution : Prepare a 3-fold serial dilution of the 10 mM stock in DMSO (10 points). Intermediate dilution: Dilute 1:25 into 1X Kinase Buffer to ensure final DMSO is <1%.

-

Enzyme Reaction Mix :

-

Dispense 2 µL of diluted compound into wells.

-

Add 4 µL of Kinase Enzyme solution (0.5 ng/µL).

-

Incubate for 15 minutes at Room Temperature (RT). (Critical: Type II inhibitors are often slow-binding; pre-incubation allows the kinase to shift to the DFG-out conformation).

-

-

Start Reaction :

-

Add 4 µL of Substrate/ATP mix (Final ATP concentration should be at

). -

Incubate for 60 minutes at RT.

-

-

Detection :

-

Add 10 µL of ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.

-

Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

-

-

Read : Measure Luminescence on a plate reader (integration time: 0.5–1.0 sec).

-

Analysis : Plot RLU vs. log[Compound] and fit to a sigmoidal dose-response curve (Variable Slope) to calculate IC50.

Protocol B: Cell-Based Signaling Assay (Western Blot)

Objective : Validate cellular target engagement by monitoring phosphorylation of downstream effectors (e.g., HSP27 for p38 pathway).

Cell Model : THP-1 (Monocytes) or RAW 264.7 (Macrophages). Stimulus : LPS (Lipopolysaccharide) to activate p38 MAPK.

Workflow :

-

Seeding : Plate cells at

cells/well in 6-well plates. Incubate overnight. -

Starvation : Replace media with serum-free media for 4–16 hours (reduces basal phosphorylation).

-

Treatment :

-

Add 1-(4-Bromophenyl)-3-(2-butoxyphenyl)urea at varying concentrations (e.g., 0.1, 1.0, 10 µM).

-

Include a DMSO Control and a Positive Control (e.g., SB-203580, 10 µM).

-

Incubate for 1 hour .

-

-

Stimulation :

-

Add LPS (100 ng/mL) to all wells (except "No Stim" control).

-

Incubate for 30 minutes .

-

-

Lysis :

-

Wash with ice-cold PBS.

-

Lyse in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).

-

-

Western Blotting :

-

Load 20 µg protein/lane on 10% SDS-PAGE.

-

Primary Antibodies: Anti-phospho-HSP27 (Ser82) (Target) and Anti-Total p38 (Loading Control).

-

Note: Do not blot for phospho-p38 directly if the inhibitor prevents phosphorylation by upstream MKKs, but Type II inhibitors often bind p38 without preventing its phosphorylation, instead blocking its catalytic activity on downstream targets like MAPKAPK2/HSP27.

-

-

Quantification : Normalize phospho-signal to total protein signal.

Pathway Visualization & Mechanism

Figure 1: p38 MAPK Signaling Cascade & Inhibition Point

The diagram below illustrates the canonical p38 MAPK pathway. 1-(4-Bromophenyl)-3-(2-butoxyphenyl)urea inhibits the catalytic activity of p38, preventing the phosphorylation of downstream substrates like MAPKAPK2 and HSP27.

Caption: Schematic of the p38 MAPK pathway. The inhibitor binds p38 in the DFG-out state, blocking signal transduction to MK2 and HSP27.

References & Further Reading

-

Dumas, J., et al. (2000). "Synthesis and Pharmacological Characterization of a Potent, Orally Active p38 Kinase Inhibitor." Bioorganic & Medicinal Chemistry Letters, 10(17), 2051–2054. Link

-

Foundational paper describing the diarylurea scaffold for p38 inhibition.

-

-

Pargellis, C., et al. (2002). "Inhibition of p38 MAP Kinase by Utilizing a Novel Allosteric Binding Site." Nature Structural Biology, 9(4), 268–272. Link

-

Describes the crystal structure of the diarylurea BIRB 796 binding to the DFG-out conformation.

-

-

Wan, P. T., et al. (2004). "Mechanism of Activation of the RAF-ERK Signaling Pathway by Oncogenic Mutations of B-RAF." Cell, 116(6), 855–867. Link

-

Details the Type II binding mode relevant to Raf inhibitors with similar urea scaffolds.

-

-

Regan, J., et al. (2002). "Structure-Activity Relationships of the p38α MAP Kinase Inhibitor 1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796)." Journal of Medicinal Chemistry, 45(14), 2994–3008. Link

-

Provides SAR data on the importance of the lipophilic "tail" (analogous to the 2-butoxyphenyl group) for potency.

-

Sources

Animal models for testing the efficacy of 1-(4-Bromophenyl)-3-(2-butoxyphenyl)urea

Application Note: Preclinical Evaluation of 1-(4-Bromophenyl)-3-(2-butoxyphenyl)urea (BPU-4Br) [1]

Part 1: Executive Summary & Compound Profile[1]

Compound: 1-(4-Bromophenyl)-3-(2-butoxyphenyl)urea Code Name: BPU-4Br Chemical Class: 1,3-Diarylurea Primary Therapeutic Indication: Oncology (Solid Tumors) via Multi-Kinase Inhibition (MKI).[1] Secondary Indication: Chronic Inflammation (Rheumatoid Arthritis) via p38 MAPK inhibition.[1]

Introduction: The diarylurea scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of clinically approved kinase inhibitors such as Sorafenib and Regorafenib [1].[1] The specific substitution pattern of BPU-4Br —featuring a lipophilic 4-bromophenyl moiety and a sterically demanding 2-butoxyphenyl group—suggests a Type II kinase inhibitor mechanism. This molecule is designed to bind to the "DFG-out" inactive conformation of kinases, specifically targeting the hydrophobic back-pocket via the 2-butoxy "tail" and the halogenated phenyl ring [2].

This Application Note details the rigorous in vivo protocols required to validate BPU-4Br as a potent anti-angiogenic and anti-proliferative agent.

Part 2: Mechanism of Action (MOA) & Signaling Pathways[1]

To design effective animal models, we must first understand the molecular target.[1] BPU-4Br is hypothesized to function as a dual-action inhibitor:

-

Anti-Angiogenic: Inhibition of VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) on endothelial cells.[1]

-

Anti-Proliferative: Inhibition of the RAF/MEK/ERK cascade within tumor cells.[1]

Expert Insight: The ortho-butoxy group is metabolically labile (O-dealkylation by CYP450s).[1] Efficacy depends on the parent compound's residence time.[1] Therefore, pharmacodynamic (PD) markers must include phosphorylation status of downstream effectors (pERK, pVEGFR).[1]

Visualizing the Pathway

Figure 1: Dual mechanism of action of BPU-4Br targeting angiogenesis (VEGFR2) and proliferation (RAF).[1]

Part 3: Preclinical Formulation Strategy

Challenge: Diarylureas are notoriously insoluble in water due to strong intermolecular hydrogen bonding and high lipophilicity (LogP > 4).[1] Solution: A self-emulsifying drug delivery system (SEDDS) or a co-solvent system is mandatory for consistent oral bioavailability.[1]

Recommended Vehicle (Oral Gavage):

-

Composition: 10% DMSO + 40% PEG-400 + 5% Tween-80 + 45% Saline.

-

Preparation: Dissolve BPU-4Br in DMSO first (vortex/sonicate until clear), then add PEG-400 and Tween-80. Add saline slowly with continuous stirring to avoid precipitation.

-

Stability: Prepare fresh daily.

Part 4: Protocol 1 - Pharmacokinetics (PK) & Bioavailability

Before efficacy testing, you must define the dose-exposure relationship. The metabolic liability of the 2-butoxy chain requires monitoring of the O-desbutyl metabolite.

Objective: Determine

Animal Model:

-

Species: Sprague-Dawley Rats (Male, 250-300g).[1]

-

Group Size: n=3 per timepoint (serial sampling preferred to reduce variability).

Experimental Workflow:

-

Fasting: Fast rats for 12 hours pre-dose (water ad libitum).

-

Dosing:

-

Group A (IV): 2 mg/kg (Formulation: 10% DMSO / 90% Captisol).[1]

-

Group B (PO): 10 mg/kg (Standard Vehicle).

-

-

Sampling: Collect blood (via jugular vein or tail vein) at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.

-

Analysis: LC-MS/MS (MRM mode). Monitor transition for Parent (BPU-4Br) and Metabolite (Phenolic derivative).

Data Interpretation:

| Parameter | Target Value | Action if Failed |

|---|

| Bioavailability (

Part 5: Protocol 2 - In Vivo Efficacy (Xenograft Model)

This is the "Gold Standard" for validating oncology leads. We will use the HCT-116 (Colorectal) or A549 (Lung) models, as these cell lines are sensitive to RAF/MEK inhibition and highly vascularized (VEGFR dependent).[1]

Animal Model:

-

Species: BALB/c Nude Mice (Athymic), Female, 6-8 weeks.[1]

-

Tumor Induction: Subcutaneous injection of

cells in 100µL Matrigel/PBS (1:1).[1]

Study Design:

| Group | Treatment | Dose | Route/Freq | N |

| 1 | Vehicle Control | - | PO, QD | 8-10 |

| 2 | Positive Control (Sorafenib) | 30 mg/kg | PO, QD | 8 |

| 3 | BPU-4Br (Low) | 10 mg/kg | PO, QD | 8 |

| 4 | BPU-4Br (High) | 30 mg/kg | PO, QD | 8 |

Detailed Workflow:

-

Implantation: Inject cells into the right flank.[1]

-

Staging: Monitor tumor growth until volume reaches 100-150 mm³ (approx. 10-14 days).[1] Randomize mice into groups to ensure equal average tumor volume.[1]

-

Treatment Phase: Administer treatment daily for 21 days .

-

Monitoring:

-

Measure tumor dimensions (Length

, Width -

Calculate Volume:

. -

Weigh mice daily.[1] Stop rule: >20% body weight loss.

-

Self-Validating Endpoint: At termination, harvest tumors. Divide each tumor:

-

Half A (Formalin): IHC staining for CD31 (Microvessel Density - validates anti-angiogenesis) and Ki-67 (Proliferation).[1]

-

Half B (Flash Freeze): Western Blot for pERK/tERK ratio (validates RAF inhibition).

-

Validation Logic: If Tumor Growth Inhibition (TGI) is observed without a reduction in pERK or CD31, the mechanism is likely off-target toxicity, not the intended kinase inhibition.[1]

Part 6: Protocol 3 - Matrigel Plug Angiogenesis Assay

To specifically isolate the anti-angiogenic potency (VEGFR2 target) from the anti-proliferative effect, use this rapid 7-day model [3].

Protocol:

-

Preparation: Mix liquid Matrigel (4°C) with VEGF (100 ng/mL) and Heparin (20 U/mL).

-

Implantation: Inject 500 µL subcutaneously into the ventral midline of C57BL/6 mice.

-

Treatment: Start oral dosing of BPU-4Br (30 mg/kg) or Vehicle 1 hour post-implantation; continue daily for 7 days.[1]

-

Harvest: On Day 7, sacrifice mice. The Matrigel plug will appear as a solid gel.

-

Quantification:

-

Visual: Control plugs are red (blood filled); Treated plugs should be pale/clear.

-

Drabkin’s Reagent: Homogenize plug and measure Hemoglobin content (OD 540 nm) as a proxy for vascularization.

-

Part 7: Experimental Logic & Troubleshooting

Workflow Visualization

Figure 2: Sequential development workflow ensuring "Go/No-Go" decisions are data-driven.

Troubleshooting Guide:

-

Issue: Mice exhibit rapid weight loss (>15% in 3 days).[1]

-

Cause: Diarylureas can cause gastrointestinal toxicity or "hand-foot" syndrome analogs in mice.[1]

-

Fix: Switch to a BID dosing (twice daily) at half the dose concentration to lower

while maintaining

-

-

Issue: Compound precipitates in the syringe.

-

Cause: Saline shock.

-

Fix: Increase PEG-400 ratio or use warm saline (37°C) during formulation.

-

References

-

Wilhelm, S. M., et al. (2006). "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer."[1] Nature Reviews Drug Discovery, 5(10), 835-844.

-

Wan, P. T., et al. (2004). "Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF." Cell, 116(6), 855-867.

-

Adini, A., et al. (2008). "Matrigel cytometry: a novel method for quantifying angiogenesis in vivo."[1] Journal of Immunological Methods, 342(1-2), 78-81.

-

Llovet, J. M., et al. (2008). "Sorafenib in advanced hepatocellular carcinoma." New England Journal of Medicine, 359(4), 378-390.

Disclaimer: This protocol is designed for research purposes. All animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC).

Sources

Troubleshooting & Optimization

Troubleshooting common problems in phenylurea synthesis reactions

Welcome to the technical support center for phenylurea synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth solutions to common challenges encountered during the synthesis of this important class of compounds. My aim is to move beyond simple procedural lists, offering insights into the causality of experimental outcomes and providing robust, validated protocols.

Part 1: Troubleshooting Common Issues in Phenylurea Synthesis

This section addresses specific problems you may encounter during your experiments, presented in a question-and-answer format.

Q1: My reaction is yielding a significant amount of a high-melting, insoluble white solid, which I suspect is a symmetrical diarylurea byproduct. How can I minimize its formation?

This is a very common issue, particularly when synthesizing monosubstituted phenylureas. The byproduct you're observing is likely the symmetrically substituted N,N'-diarylurea (e.g., carbanilide if you are using aniline). Its formation is often a result of a secondary reaction between the desired phenylurea product and the starting amine hydrochloride, or due to the reaction of an isocyanate intermediate with the starting amine.[1]

Underlying Cause:

The formation of symmetrical ureas is a competing reaction pathway. In syntheses starting from an amine and urea, an intermediate isocyanate can be formed, which can then react with the starting amine to form the symmetrical urea.[1] Similarly, when using isocyanates directly, any excess amine or reaction conditions that promote the reaction of the isocyanate with the newly formed phenylurea can lead to this byproduct.

Troubleshooting Workflow: Minimizing Symmetrical Diarylurea Formation

Caption: Troubleshooting workflow for minimizing symmetrical diarylurea formation.

Recommended Solutions:

-

Stoichiometric Control: Carefully control the stoichiometry of your reactants. When using an amine and an isocyanate, a slight excess of the isocyanate can help to ensure the complete consumption of the amine, reducing the chance of symmetrical urea formation.

-

Inverse Addition: Instead of adding the isocyanate to the amine, try adding the amine solution dropwise to the isocyanate solution. This ensures that the isocyanate is always in excess, favoring the formation of the desired unsymmetrical urea.

-

Temperature Management: Running the reaction at a lower temperature can help to control the reaction rate and minimize side reactions. Reactions involving isocyanates are often exothermic, so maintaining a cool reaction environment (e.g., 0-5 °C) is crucial.[2]

-

Phosgene-Free Alternatives: Consider using phosgene substitutes like triphosgene or di-tert-butyl dicarbonate (Boc anhydride) for the in situ generation of isocyanates.[3][4] These reagents can sometimes offer better control over the reaction.

Q2: My phenylurea synthesis is suffering from low yield. What are the likely causes and how can I improve it?

Low yields in phenylurea synthesis can stem from a variety of factors, from incomplete reactions to product loss during workup and purification.

Potential Causes and Solutions:

| Potential Cause | Explanation | Recommended Solution(s) |

| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time, low temperature, or poor mixing. | Monitor the reaction progress using Thin Layer Chromatography (TLC).[5] Consider extending the reaction time or moderately increasing the temperature. Ensure efficient stirring, especially for heterogeneous mixtures. |

| Side Reactions | As discussed in Q1, the formation of symmetrical diarylureas is a common yield-reducing side reaction.[1] Other side reactions can include the hydrolysis of the isocyanate intermediate.[6] | Implement the strategies from Q1 to minimize symmetrical urea formation. Ensure anhydrous reaction conditions to prevent isocyanate hydrolysis. |

| Product Precipitation | In some cases, the desired phenylurea product may precipitate out of the reaction mixture, potentially halting the reaction or making stirring difficult. | Choose a solvent in which the product has reasonable solubility at the reaction temperature. If precipitation is unavoidable, ensure vigorous stirring to maintain a well-dispersed slurry. |

| Difficult Purification | The product may be difficult to separate from unreacted starting materials or byproducts, leading to losses during crystallization or chromatography. | Optimize the recrystallization solvent system. For challenging separations, flash column chromatography may be necessary.[5] |

| Reversibility | Some methods, particularly those involving carbamates, can be reversible, leading to an equilibrium that does not favor the product.[3] | Use methods that are known to be irreversible, such as those employing isocyanates. |

Q3: I'm struggling with the purification of my crude phenylurea. Recrystallization isn't giving me a pure product. What are my options?

Purification of phenylureas can indeed be challenging due to the presence of structurally similar byproducts.

Purification Strategy Flowchart

Caption: A stepwise approach to purifying crude phenylurea.

Detailed Purification Protocols:

-

Hot Filtration for Symmetrical Urea Removal: Symmetrical N,N'-diarylureas are often significantly less soluble in many organic solvents than their unsymmetrical counterparts. You can exploit this property:

-

Dissolve the crude product in a minimal amount of a suitable boiling solvent (e.g., ethanol, ethyl acetate, or water).[1]

-

While the solution is still hot, filter it quickly to remove the insoluble symmetrical urea.

-

Allow the filtrate to cool slowly to crystallize the desired phenylurea.

-

-

Flash Column Chromatography: If recrystallization and hot filtration are insufficient, flash column chromatography is a reliable method for purification.

-

Stationary Phase: Silica gel is typically used.

-

Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone) is commonly employed. The optimal solvent system should be determined by TLC analysis of the crude mixture.

-

Part 2: Frequently Asked Questions (FAQs)

Q: What are the most common methods for synthesizing phenylureas?

A: The most prevalent methods include:

-

Reaction of anilines with isocyanates: This is a very common and generally high-yielding method.[2]

-

Reaction of anilines with urea: This method often requires heating and can lead to the formation of symmetrical byproducts.[5][7]

-

Reaction of anilines with potassium cyanate: This is a classical method but can be hampered by the instability of potassium cyanate.[8][9]

-

Using phosgene or its substitutes: Reagents like phosgene, triphosgene, and di-tert-butyl dicarbonate can be used to convert amines to isocyanates in situ, which then react with another amine to form the urea.[4][10]

Q: Are there any "green" or more environmentally friendly methods for phenylurea synthesis?

A: Yes, there is growing interest in developing greener synthetic routes. Some approaches include:

-

Catalyst-free synthesis in water: Some studies have shown that the reaction of amines with potassium isocyanate can be performed efficiently in water, avoiding the use of organic solvents.[8]

-

Phosgene-free routes: The use of less hazardous reagents like dimethyl carbonate or carbon dioxide as a carbonyl source is being explored to avoid highly toxic phosgene.[11][12]

Q: What are the safety considerations when working with isocyanates?

A: Phenyl isocyanates are toxic and potent respiratory sensitizers. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For more volatile isocyanates, a respirator may be necessary.

Q: How can I confirm the structure of my synthesized phenylurea?

A: Standard analytical techniques should be used for structural confirmation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide detailed information about the chemical environment of the protons and carbons in your molecule.

-

Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

-

Infrared (IR) Spectroscopy: Look for characteristic peaks for the C=O stretch of the urea (typically around 1630-1680 cm⁻¹) and N-H stretches (around 3300-3500 cm⁻¹).

-

Melting Point Analysis: Comparing the melting point of your product to the literature value can be a good indicator of purity.

References

-

Urea, phenyl-, and - Organic Syntheses Procedure. [Link]

-

OPERATION AND TROUBLE SHOOTING IN UREA SYNTHESI SSECTION.pdf - Slideshare. [Link]

-

A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. [Link]

-

Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. [Link]

-

Urea Production Process Guide | PDF | Urea | Ammonia - Scribd. [Link]

- CN1440964A - Production process of phenyl carbamide and/or diphenyl carbamide - Google P

-

1-cyano-3-phenylurea - Organic Syntheses Procedure. [Link]

-

Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates - Taylor & Francis Online. [Link]

-

OPERATION AND TROUBLE SHOOTING IN UREA SYNTHESIS SECTION (For Saipem Urea Process) - ResearchGate. [Link]

-

Operation optimisation and troubleshooting for Ammonia and Urea technologies - UreaKnowHow. [Link]

-

Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. [Link]

-

An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea - Arabian Journal of Chemistry. [Link]

-

Urea Formation - Common Conditions. [Link]

-

Di-tert-butyl dicarbonate - Wikipedia. [Link]

-

Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. [Link]

-

Phosgene-free synthesis of N-methyl-N',N'-diphenylurea - TNO Repository. [Link]

- CN101407477B - A kind of method that urea and aniline synthesize diphenyl urea - Google P

-

Preparation of 1-phenylurea - PrepChem.com. [Link]

-

A green metrics assessment of phosgene and phosgene-free syntheses of industrially important commodity chemicals* - iupac. [Link]

-

Clean Synthesis of N,N'-diphenylurea from Urea and Aniline - Dissertation. [Link]

-

Selected syntheses of ureas through phosgene substitutes - Green Chemistry (RSC Publishing). [Link]

-

A Safe and Efficient Method for Preparation of N,N'-Unsymmetrically Disubstituted Ureas Utilizing Triphosgene | The Journal of Organic Chemistry - ACS Publications. [Link]

-

Phosgene | EPA. [Link]

-

Phenyl isocyanate and aniline (a) yields; and (b) selectivities during... - ResearchGate. [Link]

-

Mechanosynthesis of Polyureas and Studies of Their Responses to Anions - PMC. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. An efficient and greener protocol towards synthesis of unsymmetrical <i>N</i>,<i>N</i>′-biphenyl urea - Arabian Journal of Chemistry [arabjchem.org]

- 3. Urea Formation - Common Conditions [commonorganicchemistry.com]

- 4. Selected syntheses of ureas through phosgene substitutes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Phenylurea synthesis - chemicalbook [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]

- 9. prepchem.com [prepchem.com]

- 10. asianpubs.org [asianpubs.org]

- 11. Phosgene-free synthesis of N-methyl-N',N'-diphenylurea [repository.tno.nl]

- 12. publications.iupac.org [publications.iupac.org]

Technical Support Center: Optimization of Reaction Conditions for Urea Derivative Synthesis

Welcome to the Technical Support Center for Urea Derivative Synthesis. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the causal factors behind experimental outcomes. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

This section addresses common initial queries encountered during the synthesis of urea derivatives.

Q1: What is the most common and straightforward method for synthesizing N,N'-disubstituted ureas?

The most prevalent method for synthesizing urea derivatives is the reaction of an isocyanate with a primary or secondary amine.[1][2] This reaction is typically high-yielding, proceeds under mild conditions, and often requires no catalyst.[3] The amine's nucleophilic nitrogen atom attacks the electrophilic carbon of the isocyanate, leading to the formation of the urea linkage.

Q2: My reaction shows no product formation by TLC analysis. What are the first steps I should take?

When a reaction fails to start, begin by verifying the fundamentals:

-

Reagent Integrity: Confirm the purity and reactivity of your starting materials. Isocyanates can be deactivated by moisture, and amines can degrade over time. Use freshly opened or properly stored reagents.

-

Stoichiometry: Ensure the accurate measurement and molar ratio of your reactants. While a 1:1 ratio is theoretical, a slight excess of one reagent may be necessary depending on their properties.[1]

-

Solvent Choice: The solvent must dissolve the reactants to allow them to interact. Polar aprotic solvents like DMF, THF, or DCM are common choices.[1][3]

-

Temperature: Most isocyanate-amine reactions proceed readily at room temperature.[3] However, if you are using less reactive starting materials (e.g., sterically hindered amines or electron-deficient anilines), gentle heating may be required.

Q3: I'm getting a significant amount of a symmetrical urea byproduct. What causes this and how can I prevent it?

The formation of a symmetrical urea (R-NH-CO-NH-R from the amine or R'-NCO + R'-NCO) is a common side reaction. It typically occurs when using phosgene or its equivalents, or if the isocyanate starting material is unstable.[3]

-

Isocyanate Hydrolysis: Trace amounts of water can hydrolyze the isocyanate to a carbamic acid, which then decarboxylates to form a primary amine. This newly formed amine can then react with another molecule of isocyanate to produce a symmetrical urea. Solution: Always use anhydrous solvents and reagents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

-

Incorrect Reagent Addition (Phosgene Equivalents): When using reagents like carbonyldiimidazole (CDI) or triphosgene, the order of addition is critical to prevent the formation of symmetrical byproducts.[3] Solution: Typically, the first amine should be reacted with the phosgene equivalent to form an activated intermediate before the second, different amine is introduced.

Q4: What is the role of a catalyst in urea synthesis, and when should I use one?

While many isocyanate-amine reactions are fast enough without a catalyst, certain situations benefit from their use:

-

Less Reactive Partners: When reacting electron-poor amines or sterically hindered substrates, a catalyst can significantly increase the reaction rate.

-

Alternative Carbonyl Sources: When using CO₂ or carbamates instead of isocyanates, a catalyst is often essential.[4][5]

Common catalysts include tertiary amines (e.g., triethylamine, DABCO) and organometal compounds like organotins or zinc complexes.[1] Tertiary amines function as base catalysts, deprotonating the amine to increase its nucleophilicity.

In-Depth Troubleshooting Guides

This section provides detailed solutions to more complex experimental challenges.

Problem 1: Low or Inconsistent Product Yield

Low yield is one of the most frequent issues. A systematic approach is key to diagnosing the root cause.

Possible Cause 1: Inefficient Isocyanate Generation (In Situ Methods) When generating an isocyanate in situ from an amine (e.g., using Boc-protected amines or a Hofmann/Curtius rearrangement), the formation of the isocyanate itself can be the rate-limiting or yield-limiting step.[6][7][8] Unreacted starting materials are a key indicator of this issue.[8]

Solution:

-

Optimize the Isocyanate Formation Step: Before adding the second amine, ensure the conditions for isocyanate generation are optimal. This may involve adjusting the temperature, reaction time, or the stoichiometry of the activating agents (e.g., 2-chloropyridine and trifluoromethanesulfonyl anhydride for Boc-amines).[7]

-

Monitor the Intermediate: If possible, use techniques like IR spectroscopy to monitor for the characteristic isocyanate peak (~2250 cm⁻¹) before proceeding with the next step.

Workflow for Troubleshooting Low Yield This decision tree outlines a logical progression for diagnosing yield issues.

Caption: A decision tree for troubleshooting low product yield.

Problem 2: Product Purification Challenges

Urea derivatives can be challenging to purify due to their polarity and strong hydrogen-bonding capabilities, which can lead to peak tailing in chromatography or difficulty in finding a suitable recrystallization solvent.[9]

Challenge 2A: Poor Separation in Flash Column Chromatography

Possible Cause: The chosen solvent system is not providing adequate separation between your product and impurities.

Solution:

-

Systematic TLC Screening: Before running a column, screen various solvent systems using TLC. Aim for an Rf value of 0.2-0.3 for your desired product.[9]

-

Solvent System Modification:

-

For ureas, standard systems like Hexanes/Ethyl Acetate may not be sufficient.

-

Consider adding a small amount of a highly polar solvent like methanol to your eluent to improve peak shape and reduce tailing.

-

If separating diastereomers, try different solvent combinations to maximize the difference in Rf values.[9]

-

-

Column Loading: Do not overload the column. For difficult separations, a silica-to-compound ratio of at least 50:1 (w/w) is recommended.[9]

Challenge 2B: Compound "Oils Out" During Recrystallization

Possible Cause: The compound's solubility in the chosen solvent is too high even at low temperatures, or the melting point of the compound is lower than the temperature of the solution.[9]

Solution:

-

Solvent Selection is Key: An ideal recrystallization solvent dissolves the compound when hot but not when cold.[9] Screen a variety of solvents or solvent mixtures. Good starting points for ureas include ethanol, isopropanol, and acetonitrile, sometimes with the addition of water.[9]

-

Modify the Procedure:

-

If oiling out occurs, try adding a small amount of a "poor" solvent (one in which the compound is insoluble) to the hot solution to induce crystallization.

-

Use a seed crystal from a previous batch to initiate crystallization.

-

Ensure the cooling process is slow; rapid cooling can favor oiling out over crystal formation.[9]

-

Table 1: Common Solvents and Considerations for Urea Derivative Synthesis & Purification

| Solvent | Type | Boiling Point (°C) | Typical Use | Considerations |

| Dichloromethane (DCM) | Polar Aprotic | 40 | Reaction | Volatile, good for reactions at or below room temp.[3] |

| Tetrahydrofuran (THF) | Polar Aprotic | 66 | Reaction | Can be a good solvent for many organics. Must be anhydrous.[3] |

| Acetonitrile (ACN) | Polar Aprotic | 82 | Reaction/Purification | Common for reactions and as a recrystallization solvent.[9] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | Reaction | High boiling point, excellent solvating power for polar compounds.[1][3] |

| Ethyl Acetate (EtOAc) | Moderately Polar | 77 | Purification | Common component of chromatography eluents. |

| Hexanes/Heptane | Non-polar | 69 / 98 | Purification | Common non-polar component of chromatography eluents. |

| Ethanol/Isopropanol | Polar Protic | 78 / 82 | Purification | Often used for recrystallization of polar urea products.[9] |

Problem 3: Handling Highly Reactive and Hazardous Reagents

Safety is paramount, especially when working with isocyanates or phosgene equivalents. Isocyanates are potent irritants and respiratory sensitizers.[10][11]

Directive: Isocyanate Safety Protocol

-

Engineering Controls: Always handle isocyanates in a well-ventilated chemical fume hood.[12] Enclosed systems are preferable for larger-scale reactions.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical splash goggles and a face shield, especially when handling liquids.[13]

-

Gloves: Use chemically resistant gloves. Thin latex gloves are not suitable. Check the manufacturer's data for breakthrough times for the specific isocyanate you are using.[11][14]

-

Body Protection: A lab coat is mandatory. For larger quantities or spray applications, chemically resistant coveralls are required.[12]

-

Respiratory Protection: For volatile isocyanates or aerosol-generating procedures, an air-purifying respirator with appropriate cartridges is necessary.[13]

-

-

Decontamination and Waste: Have a decontamination solution ready (e.g., a dilute solution of ammonia or sodium carbonate) to neutralize spills. All isocyanate-contaminated waste must be disposed of as hazardous chemical waste.

Diagram: Reaction vs. Common Side Reaction This diagram illustrates the desired reaction pathway versus the common side reaction leading to symmetrical urea formation.

Caption: Desired vs. side reaction pathways in urea synthesis.

References

-

Isocyanate Exposure: Health Risks & Safety Precautions. Chemscape.

-

Isocyanate Exposure, Reaction and Protection – Quick Tips. BHHC Safety Center.

-

Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal.

-

Comprehensive Guide to the Synthesis of Urea Derivatives and Their Applications. HBGX Chemical.

-

5 Ways to Protect Yourself From Isocyanate Exposure. Lakeland Industries.

-

Convenient One-Pot Two-Step Synthesis of Symmetrical and Unsymmetrical Diacyl Ureas, Acyl Urea/Carbamate/Thiocarbamate Derivatives, and Related Compounds. Organic Chemistry Portal.

-

Isocyanates. Health and Safety Executive for Northern Ireland.

-

Technical Support Center: Purification of Diastereomeric Urea Derivatives. Benchchem.

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC, NIH.

-

Urea Formation - Common Conditions. Organic Chemistry Portal.

-

One-Pot Synthesis of Ureas from Boc-Protected Amines. The Journal of Organic Chemistry.

-

Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent. Green Chemistry (RSC Publishing).

-

(PDF) Review on Growth and Characterization of Urea and Urea Derivative Single Crystals. ResearchGate.

-

GUIDE TO HANDLING ISOCYANATES. Safe Work Australia.

-

Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. PMC.

-

Thermodynamics of the Urea Process. UreaKnowHow.

-

CHAPTER 8 UREA PRODUCTION. Madar Engineering.

-

Design and Synthesis of Urea Derivatives. Prezi.

-

Improved Synthesis of Unsymmetrical Ureas via Carbamates. Thieme Connect.

-

Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. PMC, NIH.

-

Symmetric and unsymmetrical ureas. ResearchGate.

Sources

- 1. Comprehensive Guide to the Synthesis of Urea Derivatives and Their Applications [hbgxchemical.com]

- 2. prezi.com [prezi.com]

- 3. Urea Formation - Common Conditions [commonorganicchemistry.com]

- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Isocyanate Exposure: Health Risks & Safety Precautions | Chemscape [chemscape.com]

- 11. Isocyanates | Health and Safety Executive for Northern Ireland, controlling risk together [hseni.gov.uk]

- 12. lakeland.com [lakeland.com]

- 13. bhhcsafetycenter.com [bhhcsafetycenter.com]

- 14. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

Strategies for reproducing experimental procedures from scientific literature

The following guide is structured as a Technical Support Center for the "Reproducibility Crisis." It adopts the persona of a Senior Application Scientist providing forensic troubleshooting for failed literature replication.

Current Status: OPEN | Tier: Level 3 (Advanced Troubleshooting) Operator: Senior Application Scientist (Ph.D.)

Welcome to the Reproducibility Intervention Unit. If you are here, you have likely attempted to replicate a published protocol and failed. This is not necessarily your fault. Published "Materials and Methods" sections are often compressed summaries, not step-by-step manuals. They frequently omit the "tacit knowledge"—the subtle physical and chemical variables that actually make the experiment work.

This guide is designed to help you reverse engineer the missing variables and build a self-validating protocol.

🎫 Ticket #001: Reagent Fidelity (The "Ingredients" Failure)

User Complaint: "I purchased the exact antibody/cell line listed in the paper, but my results are negative or inconsistent."

🔧 Root Cause Analysis

The most common point of failure is the assumption that a catalog number guarantees performance. Reagents, particularly antibodies and cell lines, are biological variables, not static chemicals.

-

Antibodies: Polyclonal lots vary wildly. Even monoclonal hybridomas can drift.[1]

-

Cell Lines: Misidentification and Mycoplasma contamination are rampant.

🛠️ Troubleshooting Protocol

1. The Antibody Validation Gauntlet

Do not assume the antibody works because the paper showed a clean blot. You must validate it for your specific application.

The "Pillars of Validation" Strategy:

-

Genetic Validation (Gold Standard): Compare signal in Wild Type (WT) vs. Knockout (KO) or Knockdown (KD) lines. If the band/staining persists in the KO, the antibody is non-specific.

-

Orthogonal Validation: Correlate antibody results with an antibody-independent method (e.g., RNA-seq data or mass spectrometry).

-

RRID Verification: Check the Research Resource Identifier (RRID) .[2] This persistent identifier tracks reagents across literature, allowing you to see if other papers reported issues with that specific lot.

2. Cell Line Authentication

-

STR Profiling: Mandatory for human cell lines. Compare your Short Tandem Repeat profile against the ATCC/DSMZ database.

-

Mycoplasma Testing: Mycoplasma alters metabolism and transfection efficiency without clouding media. Test monthly.

📊 Decision Logic: Antibody Validation

Use the following logic flow to determine if your reagent is the culprit.

Figure 1: Decision tree for validating antibody specificity before troubleshooting experimental conditions.

🎫 Ticket #002: The Physics of Protocol Translation

User Complaint: "I followed the steps exactly, but my enzymatic yields are low / my pellet didn't form."

🔧 Root Cause Analysis

Papers often describe what was done, but not the physics of how it was done. Two major "hidden" variables are Centrifugation Force and Temperature-Dependent pH .

🛠️ Troubleshooting Protocol

1. The RPM vs. RCF Trap

"Spin at 10,000 rpm" is a meaningless instruction without knowing the rotor radius.

-

The Science: Sedimentation depends on Relative Centrifugal Force (RCF or

), not speed (RPM).[3][4] -

The Fix: Always convert RPM to

using the rotor radius ( -

Why it fails: If the paper used a microcentrifuge (

cm) and you use a large benchtop rotor (

2. The "Tris Buffer" Temperature Trap

Many enzymatic assays fail because the pH was adjusted at Room Temperature (25°C), but the assay runs at 37°C.

-

The Science: Tris buffer has a high temperature coefficient (

per °C). -

The Impact: A Tris buffer set to pH 7.5 at 4°C (cold room) will drop to pH ~6.5 at 37°C. This 1.0 pH unit shift can completely kill enzymatic activity.

-

The Fix: Adjust pH at the temperature the assay will be performed, or use buffers with lower temperature sensitivity (e.g., HEPES, MOPS).

📉 Data Table: Hidden Variables Impact

| Variable | Common Reporting Error | Physical Reality | Impact on Reproducibility |

| Centrifugation | "Spin at 12,000 rpm" | Force varies by rotor radius ( | Pellet loss (too low |

| Buffer pH | "pH 7.4" (No Temp listed) | Tris pH drops ~0.03 units per 1°C increase. | Enzyme inactivation due to pH shift at 37°C. |

| Sonication | "Sonicate at 40% amplitude" | Energy output depends on probe wear & volume. | Inconsistent lysis; chromatin shearing variability. |

| Incubation | "Overnight" | 12 hours vs. 18 hours. | Signal saturation or degradation of labile targets. |

🎫 Ticket #003: Statistical & Experimental Logic

User Complaint: "The effect size in my experiment is much smaller than the published figure."

🔧 Root Cause Analysis

This is often due to Pseudoreplication or lack of appropriate Controls .

-

Technical Replicates: Pipetting the same sample 3 times (

). This measures your pipetting error, not biology. -

Biological Replicates: Independent cultures/animals (

). This measures biological variance.[7]

🛠️ Troubleshooting Protocol

1. The "N" Value Audit

Check the figure legend. Does

2. The Negative Control Imperative

You cannot interpret a "low signal" without a negative control.

-

Empty Vector Control: Essential for transfection experiments.

-

Isotype Control: Essential for flow cytometry/IP to rule out Fc receptor binding.

-

Vehicle Control: DMSO alone can affect cell signaling pathways (e.g., AKT phosphorylation).

🧬 Experimental Workflow Logic

Use this workflow to standardize your experimental design.

Figure 2: Workflow distinguishing technical vs. biological replicates for statistical validity.

📚 References & Validated Resources

-

RRID Initiative. (2024). Research Resource Identifiers (RRIDs). A central portal to validate antibodies, cell lines, and software tools to ensure traceability.[8] [Link]

-

National Institutes of Health (NIH). (2016).[9] Principles and Guidelines for Reporting Preclinical Research. Guidelines on rigor and reproducibility. [Link]

-

Uhlen, M., et al. (2016). "A proposal for validation of antibodies." Nature Methods. Discusses the "pillars" of antibody validation. [Link]

-

International Cell Line Authentication Committee (ICLAC). (2024). Database of Cross-Contaminated or Misidentified Cell Lines. [Link]

Sources

- 1. biocompare.com [biocompare.com]

- 2. Current Project — Research Resource Identifier [rrids.org]

- 3. Centrifugation Calculator | RPM to RCF Converter | Capital Equipment Network [capneteq.com]

- 4. Centrifuge RPM vs RCF: How to Calculate the Right Speed for Your Sample [synapse.patsnap.com]

- 5. G Force Calculator: RCF to RPM [sigmaaldrich.com]

- 6. promegaconnections.com [promegaconnections.com]

- 7. What is the reproducibility crisis in life sciences? [abcam.com]

- 8. Research Resource Identifiers | Yale/NIDA Neuroproteomics Center [medicine.yale.edu]

- 9. Antibody Validation: The Hidden Key to Reproducible Drug Discovery - Drug Development and Delivery [drug-dev.com]

Validation & Comparative

Validating the Biological Target of 1-(4-Bromophenyl)-3-(2-butoxyphenyl)urea: A Technical Comparison Guide

Executive Summary

1-(4-Bromophenyl)-3-(2-butoxyphenyl)urea is a synthetic small molecule belonging to the di-aryl urea class. Based on Structure-Activity Relationship (SAR) signatures, this compound is a close structural analog of ISO-66 , identifying it as a putative inhibitor of Macrophage Migration Inhibitory Factor (MIF) .

While urea scaffolds are privileged structures in medicinal chemistry (often targeting kinases like VEGFR2 or hydrolases like sEH), the specific substitution pattern—a 4-bromophenyl moiety linked via urea to a 2-alkoxyphenyl ring—is the hallmark of the "ISO" series of MIF tautomerase inhibitors.

This guide provides a rigorous framework to validate this compound’s target specificity, distinguishing its activity on MIF from potential off-targets like Soluble Epoxide Hydrolase (sEH) or VEGFR kinases.

Part 1: Target Analysis & Mechanism of Action

The Primary Target: Macrophage Migration Inhibitory Factor (MIF)

MIF is a pleiotropic pro-inflammatory cytokine that functions as a tautomerase enzyme. Unlike typical cytokines, MIF possesses a catalytically active site. 1-(4-Bromophenyl)-3-(2-butoxyphenyl)urea is designed to bind to this active site, acting as a competitive inhibitor.

-

Mechanism: The urea linkage mimics the transition state of the substrate, while the 2-butoxyphenyl group occupies the hydrophobic pocket near the N-terminal proline (Pro-1) of the MIF trimer.

-

Signaling Blockade: By inhibiting the tautomerase activity and structural conformation, the compound disrupts MIF's interaction with its receptor CD74 , thereby blocking the downstream ERK1/2 and PI3K/Akt signaling cascades responsible for cell survival and migration.

The Off-Target Risk: Soluble Epoxide Hydrolase (sEH)

The urea pharmacophore is also the classic scaffold for sEH inhibitors (e.g., TUPS, AUDA). Validation must rigorously exclude sEH inhibition, as sEH inhibitors are anti-inflammatory but via a different mechanism (stabilization of EETs).

Pathway Visualization

The following diagram illustrates the MIF signaling cascade and the specific intervention point of the compound.

Caption: Figure 1. Mechanism of Action. The compound competitively inhibits MIF, preventing the formation of the MIF-CD74 signal transduction complex.

Part 2: Comparative Analysis

The following table compares 1-(4-Bromophenyl)-3-(2-butoxyphenyl)urea against the industry standards ISO-1 (the first-generation MIF inhibitor) and ISO-66 (the highly potent propoxy analog).

| Feature | 1-(4-Bromophenyl)-3-(2-butoxyphenyl)urea | ISO-66 (Reference Standard) | ISO-1 (Legacy Standard) | Sorafenib (Negative Control) |

| Primary Target | MIF (Tautomerase Site) | MIF (Tautomerase Site) | MIF (Tautomerase Site) | VEGFR / RAF Kinases |

| Scaffold | Di-aryl Urea | Di-aryl Urea | Isoxazole | Di-aryl Urea |

| Est. IC50 (MIF) | ~0.5 - 2.0 µM (Predicted*) | 0.55 µM | ~10 - 20 µM | > 50 µM (Inactive) |

| Binding Mode | Competitive (Active Site) | Competitive (Active Site) | Competitive (Active Site) | Allosteric (Kinase Domain) |

| Solubility | Low (Lipophilic) | Low (Lipophilic) | Moderate | Low |

| Key Advantage | High affinity due to hydrophobic butoxy tail | Proven in vivo efficacy | Well-characterized | Specificity control |

*Note: The butoxy analog is expected to have similar or slightly modulated potency compared to the propoxy (ISO-66) due to steric fitting in the hydrophobic pocket.

Part 3: Validation Protocols (Self-Validating Systems)

To scientifically validate that this compound targets MIF and not an off-target, you must perform the following sequential assays.

Protocol 1: The Dopachrome Tautomerase Assay (Enzymatic Validation)

This assay confirms the compound binds to the MIF active site by blocking its ability to convert L-dopachrome to 5,6-dihydroxyindole-2-carboxylic acid.

Reagents:

-

Recombinant human MIF (rhMIF).

-

Substrate: L-Dopachrome (freshly prepared from L-DOPA and Sodium Periodate).

-

Assay Buffer: 50 mM Potassium Phosphate, pH 6.0, 0.5 mM EDTA.

Workflow:

-

Preparation: Prepare L-Dopachrome methyl ester. Maintain on ice.

-

Incubation: Mix 100 ng rhMIF with the test compound (0.01 µM – 100 µM) in assay buffer for 10 minutes at 25°C.

-

Control A: DMSO vehicle only (100% Activity).

-

Control B: ISO-1 (Positive Inhibition Control).

-

-

Initiation: Add L-Dopachrome to the mixture.

-

Measurement: Immediately monitor the decrease in absorbance at OD 475 nm for 2 minutes using a spectrophotometer.

-

Calculation: Plot slope (rate) vs. log[concentration] to determine IC50.

Success Criteria: The compound must show dose-dependent inhibition of OD 475nm reduction. If no inhibition occurs, the target is not the MIF active site.

Protocol 2: sEH Counter-Screen (Specificity Validation)

Since urea is a "privileged scaffold" for Soluble Epoxide Hydrolase (sEH), you must rule this out.

Workflow:

-

Use a fluorogenic sEH substrate (e.g., PHOME).

-

Incubate recombinant sEH with the compound (10 µM).

-

Success Criteria: The compound should exhibit < 50% inhibition at 10 µM. If inhibition is high (>80%), the compound is likely a dual inhibitor or primarily an sEH inhibitor, invalidating it as a specific MIF probe.

Protocol 3: MIF-Dependent Chemotaxis (Functional Validation)

Inhibition of enzymatic activity does not guarantee biological efficacy. This assay validates the disruption of the MIF-CD74 axis.

Workflow:

-

Cells: Use human monocytes (THP-1) or neutrophils.

-

Chamber: Boyden Chamber (Transwell) with 5 µM pore size.

-

Chemoattractant: Recombinant MIF (50 ng/mL) in the bottom chamber.

-

Treatment: Pre-incubate cells with the compound (10 µM) for 30 mins.

-

Migration: Allow migration for 2-4 hours at 37°C.

-

Quantification: Count migrated cells using Calcein-AM or crystal violet.

Success Criteria: Significant reduction in migration compared to Vehicle control, with efficacy comparable to ISO-66.

Part 4: Experimental Workflow Diagram

Caption: Figure 2. Step-by-step validation logic to confirm target specificity.

References

-

Al-Abed, Y., et al. (2005). "ISO-1 Binding to the Tautomerase Active Site of MIF Inhibits Its Pro-inflammatory Activity and Increases Survival in Severe Sepsis." Journal of Experimental Medicine.

-

Cheng, K. F., & Al-Abed, Y. (2010). "Discovery of Potent and Orally Available Macrophage Migration Inhibitory Factor (MIF) Inhibitors." Journal of Medicinal Chemistry, 53(17), 6560–6572. (Describes the SAR of Urea derivatives including ISO-66).

-

Morisseau, C., & Hammock, B. D. (2005). "Epoxide Hydrolases: Mechanisms, Inhibitor Designs, and Biological Roles." Annual Review of Pharmacology and Toxicology. (Reference for urea-based sEH inhibition).[1][2][3]

-

PubChem Compound Summary. "Urea Derivatives and Biological Activities." (General database verification).

Sources

Benchmarking Target Engagement: A Comparative Guide to Biochemical Assays

Introduction: The "False Positive" Crisis

In drug discovery, a "hit" in a phenotypic screen is meaningless without confirmed target engagement (TE). A compound might kill a cancer cell not because it inhibits Kinase X, but because it destabilizes the membrane or aggregates indiscriminately.

As a Senior Application Scientist, I often see teams rely solely on IC50 values. This is dangerous. IC50 is a functional readout, not a physical binding constant. To validate a mechanism of action, you must prove physical interaction. This guide compares the three pillars of biochemical TE validation: Thermal Shift Assay (TSA) , Surface Plasmon Resonance (SPR) , and Isothermal Titration Calorimetry (ITC) .

Strategic Decision Matrix

Before touching a pipette, you must define your "Unknown." Are you filtering garbage? Do you need residence time? Or are you defining the thermodynamic mechanism?

Visual 1: Method Selection Flowchart

Figure 1: Decision logic for selecting the appropriate target engagement assay based on stage of discovery.

Comparative Analysis: The Trilemma

No single assay provides high throughput, full kinetic resolution, and thermodynamic data simultaneously.

Table 1: Technical Specification Comparison

| Feature | TSA (DSF) | SPR (Biacore) | ITC (MicroCal) |

| Primary Readout | |||

| Throughput | High (384-well) | Medium (Automated) | Low (1-2 runs/hour) |

| Protein Consumption | Low (<5 | Low (immobilized) | High (mg quantities) |

| Sensitivity ( | pM to mM | nM to | |

| Immobilization | None (Solution) | Required (Chip surface) | None (Solution) |

| Key Limitation | False positives (aggregators) | Mass transport limits | Buffer mismatch sensitivity |

Deep Dive: Protocols & Causality

A. The First Line of Defense: Thermal Shift Assay (TSA)

Why use it: It is the fastest way to weed out non-binders. If a compound binds a protein, it stabilizes the folded state, requiring more energy (heat) to unfold it. The Trap: "Sticky" compounds (aggregators) can sometimes mimic stabilization. Always confirm TSA hits with an orthogonal method.

B. The Kinetic Truth: Surface Plasmon Resonance (SPR)

SPR is the industry standard for lead optimization because affinity (

Detailed Protocol: SPR (Single Cycle Kinetics)